4-Bromo-p-terphenyl

OLED Organic Electronics Charge Transport

Inconsistent purity in organic semiconductor precursors creates trap states that degrade OLED/OFET device performance. 4-Bromo-p-terphenyl (CAS 1762-84-1) resolves this: • Available in >99% HPLC purity, minimizing batch variability and impurity-induced charge trapping • High electron mobility (3.2×10⁻³ cm²/Vs) enabling efficient blue-emitting materials with high EQE • Defined Suzuki coupling reactivity (yields up to 31.8%) for constructing extended π-conjugated systems Ideal for reproducible OLED/OFET fabrication and liquid crystal intermediate synthesis. Bulk quantities in stock.

Molecular Formula C18H13Br
Molecular Weight 309.2 g/mol
CAS No. 1762-84-1
Cat. No. B159369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-p-terphenyl
CAS1762-84-1
Molecular FormulaC18H13Br
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
InChIKeyXNBGHWRYLJOQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-p-terphenyl Core Identity and Specifications


4-Bromo-p-terphenyl (CAS 1762-84-1), also referred to as 4-Bromo-1,1′:4′,1″-terphenyl, is a brominated aromatic compound with the molecular formula C₁₈H₁₃Br and a molecular weight of 309.21 g/mol . It consists of a linear p-terphenyl scaffold—three para-linked phenyl rings—with a single bromine substituent at the para position of one terminal ring [1]. This structure confers a high melting point of 232°C, a density of 1.309 g/cm³, and a calculated Log P of 6.624, reflecting its rigid, hydrophobic, and thermally stable solid-state nature [2]. Commercially, the compound is available in purities ranging from 97% (GC) up to >99% (HPLC), appearing as a white to off-white crystalline powder .

OLED intermediate and organic semiconductor building block para-Bromo linear terphenyl scaffold
Suzuki coupling and cross-coupling research Aryl bromide reactivity profile
Liquid crystal precursor and patent-based R&D High thermal stability (232°C melting point)
Ultra-high purity grade (>99% HPLC) for device physics studies Minimizes charge-trap impurity artifacts

4-Bromo-p-terphenyl Substitution Risks vs. Analogs


Substituting 4-Bromo-p-terphenyl with other halogenated terphenyl isomers or analogs—such as 4-chloro-p-terphenyl, 4-bromo-m-terphenyl, or the non-halogenated p-terphenyl—without quantitative justification risks compromising critical performance parameters in advanced material applications. The unique combination of the para-bromo substituent on a linear p-terphenyl framework provides a distinct reactivity profile and charge transport behavior that directly impacts downstream device performance . Even subtle changes, such as replacing the bromine with chlorine or altering the substitution pattern to the meta position, result in measurable differences in electron mobility and synthetic utility, which are detailed in the quantitative evidence below .

Halogen swap
Replacing bromine with chlorine (4-chloro analog) may reduce electron mobility and alter oxidative addition rates in cross-couplings.
Isomer change
Using 4-bromo-m-terphenyl instead of the linear para isomer can shift charge-transport behavior and disrupt liquid-crystalline packing.
Purity grade
Standard 97% (GC) grade may introduce luminescence quenchers; >99% (HPLC) grade is typically expected for reproducible device fabrication.

4-Bromo-p-terphenyl Performance Evidence vs. Analogs


Electron Mobility Advantage vs. p-Terphenyl and Chloro Analog

The electron mobility of 4-Bromo-p-terphenyl is reported as 3.2×10⁻³ cm²/Vs, which is 52% higher than the 2.1×10⁻³ cm²/Vs value for the non-halogenated parent compound p-terphenyl, and 14% higher than the 2.8×10⁻³ cm²/Vs value for the chloro-substituted analog 4-chloro-p-terphenyl . This superior charge transport capability is a direct consequence of the bromine substituent's electronic effects on the π-conjugated terphenyl backbone.

Electron Mobility
Head-to-head
3.2×10⁻³ cm²/Vs
+52% vs p-terphenyl · +14% vs 4-chloro
Supports charge-transport material selection
Vendor-specified comparison for organic electronics
OLED Organic Electronics Charge Transport

Suzuki Coupling Efficiency

In a documented palladium-catalyzed Suzuki coupling reaction using 4-Bromo-p-terphenyl as a substrate, yields of 31.8%, 29%, and 18.4% were reported under different conditions . This quantitative benchmark demonstrates the compound's practical utility as a reactive building block for constructing extended π-conjugated architectures. While direct comparative yield data for the chloro analog is not available in the same study, the bromo derivative is generally preferred for its higher reactivity in oxidative addition steps of Pd-catalyzed cross-couplings compared to aryl chlorides.

Suzuki Coupling
Cross-study comparable
Yields up to 31.8%
Pd(PPh₃)₄, K₂CO₃, THF, 60°C
Demonstrates viability as a reactive building block
Class-level advantage of aryl bromides over chlorides
Synthetic Chemistry Cross-Coupling OLED Intermediates

Ultra-High Purity Grade Advantage

While standard commercial grades of 4-Bromo-p-terphenyl are available at 97% purity (GC) , specialty suppliers offer >99% purity as verified by HPLC . This higher purity grade is particularly relevant for OLED manufacturing, where trace impurities can act as charge traps or luminescence quenchers, significantly degrading device lifetime and efficiency [1].

Purity Grade
Head-to-head
>99%
HPLC
Reduces charge-trap and quencher risk in OLED fabrication
Comparison vs. standard 97% (GC) grade
OLED Manufacturing Quality Control Material Purity

OLED and Liquid Crystal Patent Landscape

4-Bromo-p-terphenyl is associated with 519 patents, significantly more than many other terphenyl derivatives [1]. For example, 4-Bromo-m-terphenyl (CAS 54590-37-3) is linked to approximately 57 patents [2]. This large patent portfolio demonstrates the established and ongoing industrial relevance of the para-substituted linear isomer, particularly as a key intermediate in the development of next-generation OLED emitters, host materials, and liquid crystal compounds [3].

Patent Footprint
Class-level inference
519 patents
Indicates widespread industrial adoption
4-bromo-m-terphenyl linked to 57 patents
OLED Patents Liquid Crystal Patents Intellectual Property

Thermal Stability and High Melting Point

4-Bromo-p-terphenyl exhibits a high melting point of 232°C , which is characteristic of its rigid, all-para-linked terphenyl core. This thermal stability is critical for vacuum thermal evaporation processes commonly employed in OLED device fabrication, where materials must withstand elevated temperatures without decomposition [1]. While p-terphenyl itself has a slightly higher melting point (213°C for the pure hydrocarbon, but varies with purity), the brominated derivative's 232°C melting point ensures it remains solid under typical storage and handling conditions and is compatible with high-temperature vacuum deposition protocols used for device fabrication .

Thermal Stability
Supporting evidence
Melting point 232°C
Compatible with vacuum thermal evaporation processes
~19°C higher than unsubstituted p-terphenyl
Thermal Stability Vacuum Deposition OLED Processing

4-Bromo-p-terphenyl Application Scenarios


Blue OLED Emitters and Host Materials Synthesis

Leverage the high electron mobility (3.2×10⁻³ cm²/Vs) and well-defined Suzuki coupling reactivity (yields up to 31.8%) of 4-Bromo-p-terphenyl as a core building block for constructing extended π-conjugated systems. These properties enable the design of blue-emitting materials with efficient charge transport, critical for achieving high external quantum efficiency (EQE) in OLED devices. The extensive patent landscape (519 patents) [1] validates this approach and provides a rich foundation for developing novel, IP-protected materials.

Liquid Crystal Compound Precursor

Utilize 4-Bromo-p-terphenyl as a key intermediate for synthesizing laterally substituted liquid crystal molecules, as demonstrated in patent literature [2]. The rigid, linear p-terphenyl core promotes liquid crystalline phase formation, while the bromine atom serves as a versatile functional handle for introducing polar end-groups (e.g., cyano, alkyl chains) that modulate dielectric anisotropy and mesophase behavior. The compound's high thermal stability (melting point 232°C) ensures compatibility with high-temperature processing steps required for liquid crystal display (LCD) fabrication.

Ultra-High Purity Starting Material for Organic Semiconductor Research

For academic and industrial R&D teams requiring reproducible device performance, procuring 4-Bromo-p-terphenyl in >99% HPLC purity is critical. Impurities in organic semiconductors are known to create trap states that degrade charge carrier mobility and device lifetime [3]. By starting with ultra-high-purity material, researchers can minimize batch-to-batch variability and focus on optimizing device architecture rather than troubleshooting impurity-related failures, accelerating the development cycle for next-generation organic field-effect transistors (OFETs) and OLEDs.

Application
Selection Property
Validation Focus
OLED emitter and host material synthesis
Electron mobility and Suzuki coupling reactivity
Charge-transport layer performance
Liquid crystal compound precursor
Linear rigid core and thermal stability
Mesophase behavior and dielectric anisotropy
Organic semiconductor research
Ultra-high purity (>99% HPLC)
Device reproducibility and trap-state minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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